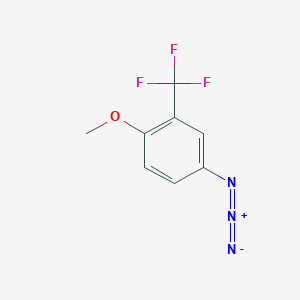

4-Azido-1-methoxy-2-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Azido-1-methoxy-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6F3N3O . It has an average mass of 217.148 Da and a monoisotopic mass of 217.046295 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . Detailed structural analysis such as bond lengths and angles would require more specific resources or computational chemistry methods.Scientific Research Applications

Photoreactions and Synthesis

Research shows the involvement of similar azido compounds in photoreactions. For instance, irradiation of 2-azido-3-phenyl-propene yields products involving trifluoromethyl groups, indicating potential in photoinduced cycloaddition reactions (Orahovats et al., 1973). Another study demonstrates the photochemical 1,3-dipolar cycloaddition of azirines, resulting in compounds with methoxy and trifluoromethyl groups (Gilgen et al., 1974).

Click Chemistry and Drug Synthesis

A study on 1,2,3-triazole derivatives, which are structurally related, shows their synthesis using a click chemistry approach. These derivatives, including azido and methoxy groups, find applications in drug design and synthesis (Taia et al., 2021).

Catalysis in Organic Synthesis

Compounds similar to 4-Azido-1-methoxy-2-(trifluoromethyl)benzene have been used in the synthesis of palladium complexes, which are significant in catalytic processes like Suzuki and Sonogashira cross-coupling reactions. This suggests the potential application of such compounds in catalysis (Deschamps et al., 2007).

Luminescence Studies

A related azido compound has been studied for its luminescence properties when combined with terbium, highlighting potential applications in materials science, particularly in the development of luminescent materials (Law et al., 2007).

Antiproliferative Activity

Research on derivatives of eugenol, including azido and methoxy groups, indicates their potential antiproliferative activity against various cancer cell lines. This suggests the use of such compounds in cancer research (Taia et al., 2020).

Safety and Hazards

While specific safety and hazard information for 4-Azido-1-methoxy-2-(trifluoromethyl)benzene is not available in the searched resources, related compounds such as 1-Azido-4-(trifluoromethyl)benzene have hazard statements including flammability, skin irritation, eye irritation, and specific target organ toxicity . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name |

4-azido-1-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c1-15-7-3-2-5(13-14-12)4-6(7)8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNGSFRBKUARRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)

![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)

![3-Cyclopropyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2749062.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)

![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)

![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)

![5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2749073.png)

![3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749078.png)